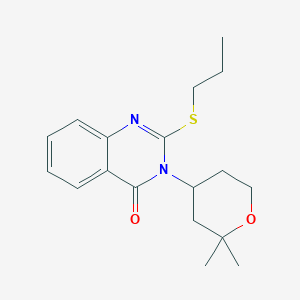
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone, also known as DT-PQ, is a quinazolinone derivative that has demonstrated potential as a therapeutic agent in various scientific research applications.
作用機序
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes involved in inflammation and tumor growth. It also induces apoptosis, or programmed cell death, in cancer cells. 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone has been shown to modulate the expression of various genes involved in cell proliferation and survival, leading to its anti-tumor effects.
Biochemical and Physiological Effects:
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in various cell types. It also inhibits the activity of various enzymes involved in inflammation, such as COX-2 and iNOS. 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone has been shown to induce apoptosis in cancer cells, leading to its anti-tumor effects.
実験室実験の利点と制限
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has demonstrated potent anti-inflammatory and anti-tumor effects in vitro and in vivo. However, there are also limitations to its use in lab experiments. 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone is relatively insoluble in aqueous solutions, which may limit its bioavailability in vivo. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for the research and development of 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone. Further studies are needed to elucidate its mechanism of action and potential therapeutic applications. 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone may also be modified to improve its solubility and bioavailability in vivo. Additionally, its potential as a therapeutic agent for various inflammatory and tumor-related diseases should be investigated further.
Conclusion:
In conclusion, 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone is a quinazolinone derivative that has demonstrated potential as a therapeutic agent in various scientific research applications. Its anti-inflammatory and anti-tumor effects make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the condensation of 2-amino-4,5-dimethoxybenzoic acid with 2,2-dimethyl-1,3-dioxane-4,6-dione, followed by the reaction of the resulting product with propylthiol and 2-chloro-4,5-dimethoxybenzoyl chloride. The final product is obtained through the reaction of the intermediate product with ammonium acetate.
科学的研究の応用
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone has demonstrated potential as a therapeutic agent in various scientific research applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation in various cell types. In vivo studies have also shown its potential as an anti-tumor agent in animal models.
特性
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-2-propylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-4-11-23-17-19-15-8-6-5-7-14(15)16(21)20(17)13-9-10-22-18(2,3)12-13/h5-8,13H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGAKGBHTFSXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=CC=CC=C2C(=O)N1C3CCOC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propylthio)-4(3H)-quinazolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

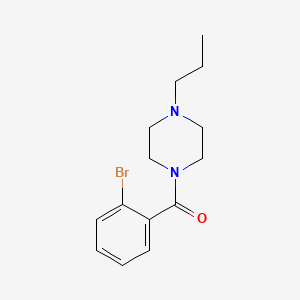
![(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B4928555.png)
![1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4928562.png)

![(3'R*,4'R*)-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4928573.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide](/img/structure/B4928576.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)ethanol](/img/structure/B4928581.png)

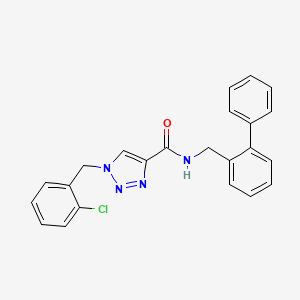
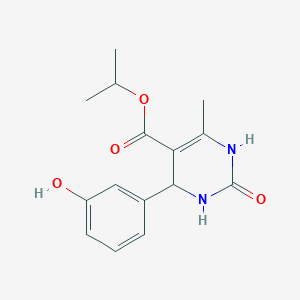
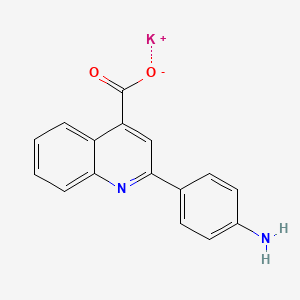
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4928640.png)
![ethyl 2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4928644.png)
![2,6-di-tert-butyl-4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4928650.png)